Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

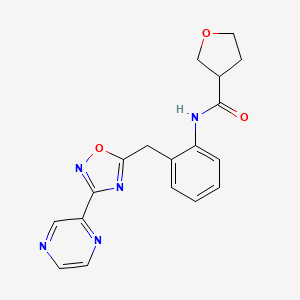

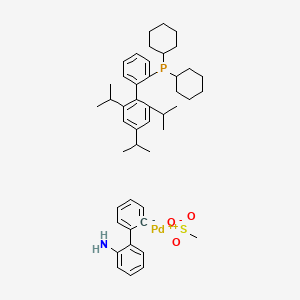

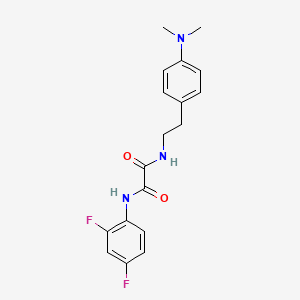

Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C14H17BrO5 . Its average mass is 345.186 Da and its monoisotopic mass is 344.025940 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms .Scientific Research Applications

Nucleophilic Substitution Reactions : Research conducted by Sarma, Klein, and Otter (1994) explored the nucleophilic substitution reactions of compounds similar to Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, particularly focusing on how different nucleophiles react in various conditions (Sarma, Klein, & Otter, 1994).

Synthesis and Copolymerization : Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted isopropyl esters. This research is relevant to understanding how this compound might behave in similar chemical processes (Kharas et al., 2020).

Antibacterial Activity of Thymol Derivatives : Sabour et al. (2019) synthesized Thymol derivatives, analyzing their antibacterial activity. Their methods and results can provide insights into similar synthetic processes and biological activities for compounds like this compound (Sabour et al., 2019).

Separation of Azeotropic Mixtures : Zhang et al. (2020) investigated the separation of azeotropic mixtures involving isopropyl alcohol and ethyl acetate, which could be relevant in the purification or separation processes of this compound (Zhang et al., 2020).

Radical Scavenging Activity of Bromophenols : Li et al. (2012) isolated nitrogen-containing bromophenols and analyzed their radical scavenging activity. This study could provide a comparison for understanding the antioxidant properties of this compound (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name |

propan-2-yl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO5/c1-4-18-12-5-10(7-16)11(15)6-13(12)19-8-14(17)20-9(2)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIIWJOEBCCAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2432215.png)

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432227.png)

![2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)propanoic acid](/img/structure/B2432233.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)